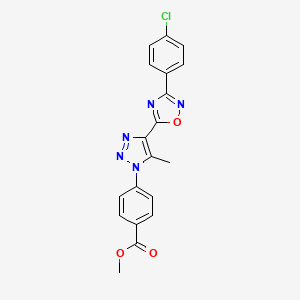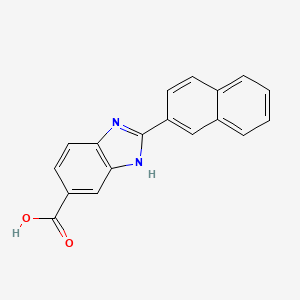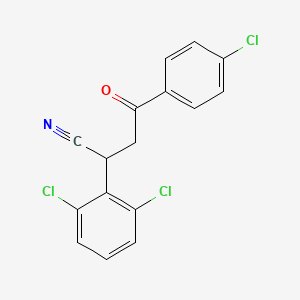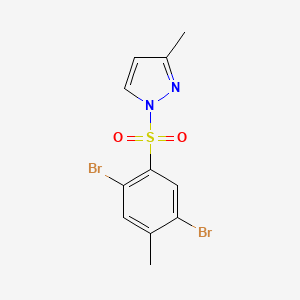
4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(p-tolyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(p-tolyl)oxazole is a complex organic compound that features a combination of sulfonyl, pyrrolidinyl, and oxazole groups
Métodos De Preparación
The synthesis of 4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(p-tolyl)oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the pyrrolidinyl group: This can be done through nucleophilic substitution reactions where the pyrrolidine ring is introduced to the oxazole core.
Addition of the p-tolyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(p-tolyl)oxazole undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring or the aromatic rings.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed, breaking down the oxazole ring or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases.
Aplicaciones Científicas De Investigación
4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(p-tolyl)oxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe or tool in biological research to study cellular processes or protein interactions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(p-tolyl)oxazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions between the compound and its target.
Comparación Con Compuestos Similares
Similar compounds to 4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(p-tolyl)oxazole include other sulfonyl- and oxazole-containing molecules. These compounds may share some chemical properties but differ in their specific functional groups or overall structure, leading to variations in their reactivity and applications. Examples of similar compounds include:
4-(Phenylsulfonyl)-2-(p-tolyl)oxazole: Lacks the pyrrolidinyl group, which may affect its biological activity.
5-(Pyrrolidin-1-yl)-2-(p-tolyl)oxazole: Lacks the phenylsulfonyl group, potentially altering its chemical reactivity.
4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole: Lacks the p-tolyl group, which may influence its interactions with biological targets.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of the specific structure of this compound in its various uses.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-15-9-11-16(12-10-15)18-21-19(20(25-18)22-13-5-6-14-22)26(23,24)17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVRPMLJJZWNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2978731.png)


![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2978737.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2978738.png)

![dimethyl[(Z)-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]amine](/img/structure/B2978742.png)
![6-Methoxy-1-methyl-pyrrolo[2,3-b]pyridine](/img/structure/B2978743.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2978744.png)


![2-[(2,5-dimethylphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2978750.png)

